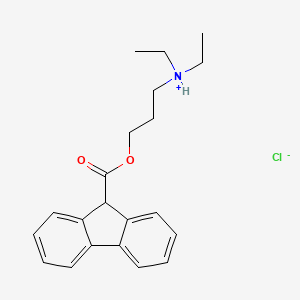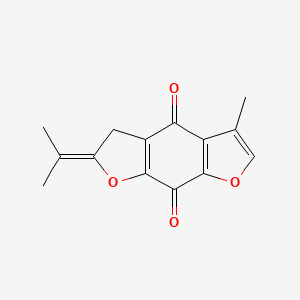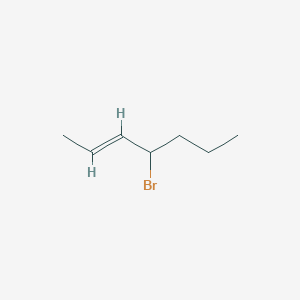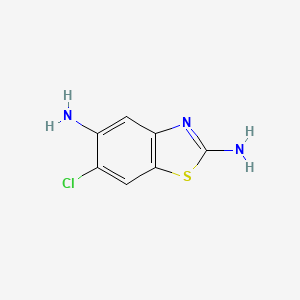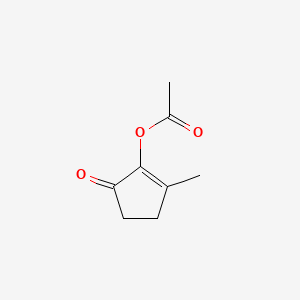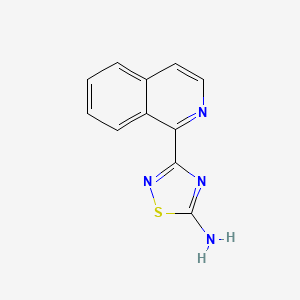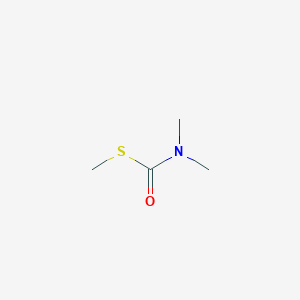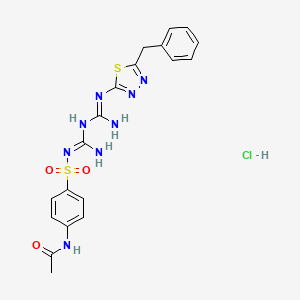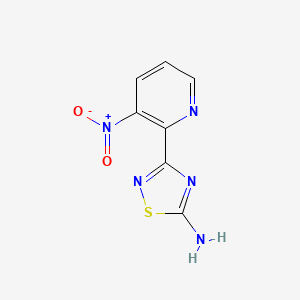
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: The major product is 3-(3-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Cyclization: Complex heterocyclic compounds with potential biological activity.
科学研究应用
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Agrochemicals: It is studied for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
作用机制
The mechanism of action of 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death or inhibition of growth.
相似化合物的比较
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety and is studied for its kinase inhibitory activity.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and are explored for their medicinal properties.
Uniqueness
3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of a nitropyridine and thiadiazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H5N5O2S |
|---|---|
分子量 |
223.21 g/mol |
IUPAC 名称 |
3-(3-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10,11) |
InChI 键 |
WLPQTHXNGLFOFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


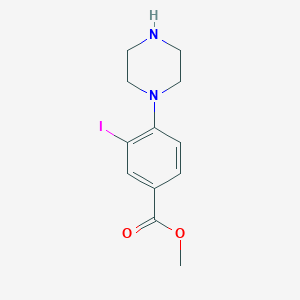

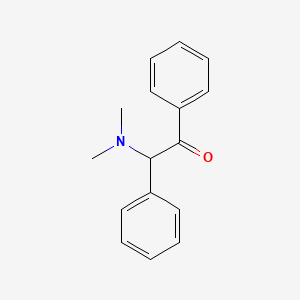
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
